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Methyl 8-bromoquinoline-3-carboxylate

Cat. No.: B11850433
M. Wt: 266.09 g/mol
InChI Key: QDSAJCNRTFXGNT-UHFFFAOYSA-N
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Description

Significance of Quinolines in Chemical Sciences

The quinoline (B57606) scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the chemical sciences, particularly in medicinal chemistry. chemicalbook.combldpharm.comuni.luuni.lu Its derivatives are recognized for a vast array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. chemicalbook.combldpharm.comuni.lu The historical success of quinine, an antimalarial drug, paved the way for the development of a multitude of synthetic quinoline-based therapeutic agents. uni.lu

The rigid, planar structure of the quinoline ring system allows it to effectively interact with biological macromolecules, while its aromatic nature facilitates a wide range of chemical modifications. This versatility enables chemists to fine-tune the electronic and steric properties of quinoline derivatives to optimize their biological activity and selectivity. bldpharm.comuni.lu Beyond medicine, quinoline derivatives are also investigated for their applications in materials science, such as in the development of sensors and luminescent materials. bldpharm.com

Contextualization of Brominated Quinoline Derivatives

The introduction of a bromine atom onto the quinoline core significantly influences the molecule's reactivity and potential applications. Brominated quinolines serve as versatile synthetic intermediates in organic chemistry. mdpi.com The carbon-bromine bond can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures.

Furthermore, the presence of a bromine atom can modulate the biological activity of the quinoline derivative. Halogen bonding, a non-covalent interaction involving a halogen atom, can play a crucial role in the binding of a molecule to its biological target. In some cases, bromination has been shown to enhance the antiproliferative and apoptotic effects of quinoline derivatives against cancer cell lines. bldpharm.comclearsynth.com

Academic Research Trajectories for Methyl 8-bromoquinoline-3-carboxylate

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests several potential trajectories for academic investigation. As a functionalized quinoline, it stands as a valuable building block for the synthesis of more complex molecules.

One primary area of research would involve leveraging the bromo-substituent at the 8-position for cross-coupling reactions. This would allow for the introduction of various aryl, alkyl, or alkynyl groups, creating a library of novel quinoline derivatives. These new compounds could then be screened for a range of biological activities, drawing on the established therapeutic potential of the quinoline scaffold.

Another research avenue would focus on the modification of the methyl ester at the 3-position. Hydrolysis of the ester to the corresponding carboxylic acid, 8-bromoquinoline-3-carboxylic acid, would provide a handle for amide bond formation. clearsynth.comsigmaaldrich.com This would enable the coupling of various amines, peptides, or other bioactive moieties, potentially leading to new drug candidates with unique pharmacological profiles. The synthesis of such derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.comresearchgate.net

Furthermore, the quinoline nitrogen itself can be targeted for reactions such as N-alkylation or N-oxidation, further diversifying the range of accessible derivatives. The combination of these potential modifications makes this compound a platform for the generation of a wide variety of novel chemical entities for further scientific exploration.

Compound Data Tables

Table 1: this compound

IdentifierValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₈BrNO₂
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,1H3
InChIKeyQDSAJCNRTFXGNT-UHFFFAOYSA-N
SMILESCOC(=O)C1=CN=C2C(=C1)C=CC=C2Br

Table 2: 8-Bromoquinoline-3-carboxylic acid

IdentifierValue
IUPAC Name8-bromoquinoline-3-carboxylic acid
Molecular FormulaC₁₀H₆BrNO₂
InChI1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)
InChIKeyQMAXUQVGYIBBKN-UHFFFAOYSA-N
SMILESC1=CC2=C(C(=C1)Br)N=CC(=C2)C(=O)O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2 B11850433 Methyl 8-bromoquinoline-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-bromoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSAJCNRTFXGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 8 Bromoquinoline 3 Carboxylate and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the Methyl 8-bromoquinoline-3-carboxylate scaffold in a limited number of steps, often by forming the quinoline (B57606) ring and introducing the key functional groups concurrently or in a rapid sequence.

Esterification Reactions for Carboxylate Introduction

The final step in many syntheses of this compound is the esterification of its corresponding carboxylic acid. 8-Bromoquinoline-3-carboxylic acid serves as a key precursor, and its conversion to the methyl ester is a critical transformation. cymitquimica.comnih.gov

The most common method for this conversion is the Fischer esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of the alcohol. masterorganicchemistry.com

Alternative methods for the methylation of carboxylic acids that are milder and can be used for acid-sensitive substrates include the use of reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) or dimethyl sulfate. commonorganicchemistry.comreddit.com Another approach involves a two-step process where the carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with methanol to form the ester. commonorganicchemistry.com

MethodReagentsKey Features
Fischer EsterificationMethanol (excess), H₂SO₄ (cat.)Equilibrium reaction; requires excess alcohol. masterorganicchemistry.com
Diazomethane AnalogsTMS-diazomethane, MethanolRapid and high-yielding; useful for sensitive substrates. commonorganicchemistry.com
Alkylating AgentsDimethyl sulfate, BasePowerful methylating agent. reddit.com
Acid Chloride Formation1. SOCl₂ or Oxalyl chloride 2. MethanolTwo-step process via a reactive intermediate. commonorganicchemistry.com

Bromination Strategies on Quinoline Scaffolds

The introduction of a bromine atom onto a pre-formed methyl quinoline-3-carboxylate scaffold is another direct approach. Electrophilic aromatic substitution is the primary mechanism for the bromination of quinolines. However, the regioselectivity of this reaction can be complex and is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline ring. researchgate.net

The bromination of 8-substituted quinolines has been studied, and it often results in a mixture of products. For instance, the bromination of 8-hydroxyquinoline (B1678124) can yield 5,7-dibromo-8-hydroxyquinoline. acgpubs.org This suggests that direct bromination of methyl quinoline-3-carboxylate might not selectively yield the 8-bromo isomer and could lead to bromination at other positions, such as the 5 and 7 positions. The reaction conditions, including the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and solvent, must be carefully optimized to favor the desired 8-bromo product. acgpubs.orgresearchgate.net

SubstrateBrominating AgentConditionsProductsReference
8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN, 0°C, 1 dayMixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline acgpubs.org
8-HydroxyquinolineBr₂ (2.1 eq)CHCl₃, rt, 1h5,7-dibromo-8-hydroxyquinoline (90% yield) acgpubs.org
IsoquinolineNBSconc. H₂SO₄5-Bromoisoquinoline researchgate.net

Cyclization Reactions Leading to Quinolines

Numerous named reactions provide access to the quinoline core structure through cyclization. One of the most relevant for the synthesis of quinoline-3-carboxylates is the Gould-Jacobs reaction . wikipedia.orgdrugfuture.com This reaction involves the condensation of an aniline (B41778) with a diethyl ethoxymethylenemalonate, followed by a thermal cyclization. wikipedia.org

For the synthesis of this compound, 2-bromoaniline (B46623) would be the starting aniline derivative. The initial condensation reaction forms an anilinomethylenemalonate intermediate. Subsequent heating promotes an intramolecular cyclization to afford a 4-hydroxy-8-bromoquinoline-3-carboxylate ester. wikipedia.orgresearchgate.net The 4-hydroxy group can then be removed in subsequent steps if desired. The high temperatures required for the cyclization can be achieved through conventional heating or microwave irradiation, with the latter often leading to shorter reaction times and improved yields. ablelab.eu

Other notable cyclization reactions for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses, although these may not directly yield the 3-carboxylate substitution pattern. researchgate.net Modern variations, such as the rhodium-catalyzed reaction of indoles with halodiazoacetates, offer a novel route to quinoline-3-carboxylates through a cyclopropanation-ring expansion mechanism. beilstein-journals.org

Multi-Step Synthetic Routes

Multi-step syntheses offer greater control over the regiochemistry of the final product by building the molecule sequentially from simpler, well-defined precursors.

Precursor Synthesis and Derivatization

A common multi-step strategy begins with the synthesis of a key precursor, such as 8-bromoquinoline (B100496), which is commercially available or can be synthesized. chemicalbook.comsigmaaldrich.com This precursor can then be functionalized to introduce the methyl carboxylate group at the 3-position.

Alternatively, a more convergent approach involves starting with a substituted aniline and building the quinoline ring. As mentioned previously, the Gould-Jacobs reaction starting from 2-bromoaniline is a prime example of this strategy. wikipedia.org This route establishes the bromine at the 8-position from the outset and constructs the rest of the heterocyclic system. The synthesis of substituted anilines themselves can be a multi-step process, as exemplified by the synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline through a sequence of acetylation, bromination, chlorination, and hydrolysis. researchgate.net

Introduction of the Carboxylic Acid Group

The introduction of the carboxylic acid or carboxylate group onto a pre-existing 8-bromoquinoline scaffold is a key transformation in multi-step syntheses. As highlighted by the Gould-Jacobs reaction, the carboxylate group can be incorporated during the ring-forming cyclization step. researchgate.net This reaction yields an ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate, which can be further modified. wikipedia.org

Another strategy could involve the generation of 8-bromoquinoline-3-carbonitrile, which can then be hydrolyzed to the corresponding carboxylic acid. While specific examples for the 8-bromo derivative are not detailed, the hydrolysis of nitriles to carboxylic acids is a standard organic transformation, typically carried out under acidic or basic conditions. mnstate.edu The resulting 8-bromoquinoline-3-carboxylic acid can then be esterified as described in section 2.1.1. cymitquimica.comnih.gov

Regioselective Synthesis Strategies

Building the quinoline core with the desired substituents in place from the outset is a powerful and frequently employed strategy. These methods provide excellent control over the final substitution pattern.

Formal Cycloaddition Reactions

A highly efficient and regioselective method for synthesizing C-3-functionalized quinolines is through a formal [4+2] hetero-Diels-Alder cycloaddition. This metal-free approach involves the reaction of azadienes, generated in situ from 2-aminobenzyl alcohol derivatives, with terminal alkynes. The reaction proceeds with excellent chemo- and regioselectivity to afford quinolines with a substituent at the C-3 position, a structure that can be challenging to access via traditional methods. The mechanism is believed to be directed by the -NH₂ group of the 2-aminobenzyl alcohol.

Intermediate Formation and Subsequent Cyclization

Classic named reactions remain fundamental to quinoline synthesis, involving the formation of an intermediate which then undergoes intramolecular cyclization.

The Friedländer Synthesis is a versatile method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene ketone or aldehyde. wikipedia.orgeurekaselect.com To synthesize the target molecule's core, one could react a 2-amino-bromobenzaldehyde with a methyl 3-oxopropanoate (B1240783) derivative. This reaction is often catalyzed by acids or bases and is one of the most straightforward routes to poly-substituted quinolines. wikipedia.orgorganic-chemistry.org

The Skraup Synthesis is another foundational method where an aniline is heated with sulfuric acid, glycerol (B35011) (which dehydrates to acrolein), and an oxidizing agent (like nitrobenzene). wikipedia.org Using 2-bromoaniline as the starting material would directly install the bromine at the C-8 position of the resulting quinoline. wordpress.com While effective, the reaction is known to be vigorous. wikipedia.org

A more modern approach involves a rhodium(II)-catalyzed reaction between an indole (B1671886) and an ethyl halodiazoacetate. beilstein-journals.orgnih.gov This reaction proceeds through a proposed cyclopropanation of the indole's C2-C3 double bond, followed by a ring-expansion of the intermediate to efficiently yield ethyl quinoline-3-carboxylates. beilstein-journals.orgnih.gov This method is notable for its mild conditions and efficiency. nih.gov

Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on transition-metal catalysis to form C-C and C-heteroatom bonds with high efficiency and selectivity. Palladium catalysis is particularly prominent in the synthesis and functionalization of quinoline derivatives.

Palladium-Catalyzed Coupling Reactions

The 8-bromo substituent on the quinoline ring serves as a versatile handle for further molecular diversification through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating analogues of this compound, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C-8 position.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. In the context of the target compound, the C-8 bromine atom makes it an ideal substrate for Suzuki-Miyaura coupling.

The reaction has been successfully applied to various bromoquinolines to produce aryl-substituted quinolines. For example, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines have been coupled with substituted phenylboronic acids in high yields using a dichlorobis(triphenylphosphine)palladium(II) catalyst. The use of heterogeneous catalysts like palladium on charcoal (Pd/C) has also been investigated, often requiring a phosphine (B1218219) ligand to be effective for haloquinolines. Sterically hindered dialkylbiaryl phosphine ligands are known to be particularly effective, enabling reactions with a broad range of substrates, including those that are sterically demanding.

The table below summarizes representative examples of Suzuki-Miyaura cross-coupling reactions performed on bromo-substituted quinoline scaffolds, illustrating the versatility of this method in generating diverse analogues.

Bromoquinoline SubstrateBoronic Acid PartnerPalladium Catalyst/LigandProductYield (%)Reference
6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄6-Phenyl-1,2,3,4-tetrahydroquinoline80 nih.gov
6,8-Dibromo-1,2,3,4-tetrahydroquinoline4-(Methylthio)phenylboronic acidPd(PPh₃)₄6,8-Bis[4-(methylthio)phenyl]-1,2,3,4-tetrahydroquinoline82 nih.gov
5-Bromo-8-methoxyquinoline4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₂(Cl)₂5-(4-(Trifluoromethoxy)phenyl)-8-methoxyquinoline72 nih.gov
5,7-Dibromo-8-methoxyquinoline4-(Methylthio)phenylboronic acidPd(PPh₃)₂(Cl)₂5,7-Bis(4-(methylthio)phenyl)-8-methoxyquinoline70 nih.gov
2-Aryl-4-chloro-3-iodoquinolineArylboronic acidPdCl₂(PPh₃)₂ / P(c-Hex)₃2,3,4-TriarylquinolineGood eurekaselect.com

Rh(III)-Catalyzed C-H Functionalization

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups into aromatic and heteroaromatic compounds. nih.govmdpi.com This methodology offers an alternative to classical cross-coupling reactions, often with higher atom economy and fewer synthetic steps. nih.gov For quinoline derivatives, the nitrogen atom can act as an internal directing group, facilitating the selective activation of specific C-H bonds.

In the context of quinoline N-oxides, Rh(III) catalysts have been shown to effectively promote C-C bond formation at the C8 position under mild conditions. acs.orgnih.gov This approach demonstrates excellent regioselectivity and tolerance for a variety of functional groups. acs.orgnih.gov The N-oxide directing group can be subsequently removed, providing a versatile route to C8-functionalized quinolines. acs.org Research has also explored the Rh(III)-catalyzed alkylation of quinoline N-oxides with olefins, further expanding the scope of this methodology. researchgate.net

Copper-Mediated Bromination Reactions

Copper-mediated reactions provide a valuable alternative to palladium-catalyzed transformations, often offering different reactivity and selectivity. Copper catalysis has been successfully employed for the selective bromination of quinoline derivatives.

Specifically, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been developed using alkyl bromides as the bromine source. nih.govbeilstein-journals.org This method exhibits excellent site selectivity and yields, proceeding smoothly in DMSO under air. nih.govbeilstein-journals.org A variety of copper salts, including Cu(OAc)₂·H₂O, have proven effective as catalysts. beilstein-journals.org Furthermore, a copper-catalyzed method for the selective C5-H bromination of 8-aminoquinoline amides using ethyl bromodifluoroacetate as a bifunctional reagent has been reported, highlighting the versatility of copper catalysis in these transformations. rsc.orgrsc.org

Table 2: Optimization of Copper-Catalyzed C5-Bromination of N-(quinolin-8-yl)benzamide

EntryCatalyst (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1FeCl₃ (20)K₃PO₄ (1.0)DMSO10065
2CuCl (20)K₂CO₃ (1.0)DMSO10088
3CuBr (20)K₂CO₃ (1.0)DMSO10090
4CuCl₂ (20)K₂CO₃ (1.0)DMSO10092
5CuBr₂ (20)K₂CO₃ (1.0)DMSO10095
6Cu(OAc)₂·H₂O (20)K₂CO₃ (1.0)DMSO10095

Data adapted from a study on the copper-promoted C5-selective bromination of 8-aminoquinoline amides. beilstein-journals.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinolines and their derivatives is of growing importance to minimize environmental impact. ijpsjournal.comnih.gov This involves strategies such as waste prevention, maximizing atom economy, and using less hazardous chemicals and solvents. ijpsjournal.comtandfonline.com

Several traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often involve harsh conditions and generate significant waste. ijpsjournal.comnih.gov In contrast, modern approaches focus on the use of environmentally benign catalysts, solvent-free reactions, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.comeurekaselect.com The use of greener solvents like water, ethanol, and ionic liquids is also being explored. tandfonline.com These sustainable methodologies not only reduce the environmental footprint but can also enhance the efficiency of pharmaceutical synthesis. ijpsjournal.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms

Reactions at the Bromine Atom

The bromine atom at the 8-position of the quinoline (B57606) ring is a key site for functionalization, enabling the introduction of various substituents through halogen exchange and cross-coupling reactions.

The bromo-group at the C8-position can be exchanged for other halogens or undergo metal-halogen exchange to form organometallic intermediates. A common transformation is the lithium-halogen exchange, which involves treating the bromoquinoline with an organolithium reagent, such as n-butyllithium. This reaction generates a highly reactive 8-quinolinyllithium species. However, the acidity of other protons in the molecule, such as those on a methyl group if present, can lead to competitive deprotonation, potentially resulting in a mixture of products. chemicalforums.com Careful control of reaction conditions, such as low temperatures, is crucial to favor the desired halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of methyl 8-bromoquinoline-3-carboxylate serves as an excellent handle for such transformations. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the bromoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming aryl-aryl bonds. The reaction of bromoquinolines with boronic acids has been shown to proceed efficiently, yielding the coupled products. thieme-connect.de

Heck Coupling: The Heck reaction involves the coupling of the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of substituted alkenes. The use of phosphine-free palladium catalysts has been shown to be effective for the Heck reaction of aryl bromides with acrylates.

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. It is a reliable method for the synthesis of aryl alkynes. The Sonogashira coupling of heteroaryl halides, including bromoquinolines, with terminal alkynes proceeds under mild conditions. chemistryviews.orgresearchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromoquinoline with an amine in the presence of a palladium catalyst and a base. This method is instrumental in synthesizing aryl amines. The Buchwald-Hartwig amination has been successfully applied to the synthesis of 5-anilino-8-benzyloxyquinolines from the corresponding bromo-derivatives, highlighting its utility for functionalizing the quinoline scaffold. chemicalforums.com

Below is a table summarizing typical conditions for these cross-coupling reactions with bromoaromatic compounds.

Reaction NameCoupling PartnerCatalyst/LigandBaseSolvent
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water
Heck Alkene (e.g., methyl acrylate)Pd(OAc)₂Et₃NDMF
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF
Buchwald-Hartwig AminePd₂(dba)₃ / BINAPNaOtBuToluene

Reactions at the Carboxylate Moiety

The methyl ester at the 3-position provides another avenue for chemical modification, primarily through hydrolysis and amidation reactions.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 8-bromoquinoline-3-carboxylic acid, under basic or acidic conditions. mdpi.com A common method involves refluxing the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid. nih.gov This transformation is often a necessary step for subsequent reactions, such as amide bond formation using peptide coupling reagents, or for exploring the biological activity of the carboxylic acid derivative.

A typical procedure for the hydrolysis of a methyl quinoline-3-carboxylate involves refluxing the ester in a mixture of isopropyl alcohol and an aqueous solution of sodium hydroxide. nih.gov After completion of the reaction, the mixture is cooled and acidified to yield the carboxylic acid. nih.gov

The methyl carboxylate can be converted into a variety of amides through reaction with primary or secondary amines. This transformation can be achieved directly or via the corresponding carboxylic acid. Direct amidation of esters can be challenging but can be facilitated by reagents like methyltrimethoxysilane (B3422404) (MTM), which acts as an effective, inexpensive, and safe reagent for this purpose. researchgate.netorganic-chemistry.org The reaction likely proceeds through the formation of a silyl (B83357) ester intermediate, which is then attacked by the amine. researchgate.net

Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base. scispace.com This two-step approach is often more general and provides high yields of the desired amide. nih.govscispace.com

Electrophilic Substitution on the Quinoline Ring

The quinoline ring system is susceptible to electrophilic substitution, although the reactivity and regioselectivity are influenced by the presence of the deactivating bromo and carboxylate substituents. The pyridine (B92270) ring is generally less reactive towards electrophiles than the benzene (B151609) ring. The bromine atom at the 8-position is a deactivating, ortho-, para-directing group, while the methyl carboxylate at the 3-position is a deactivating, meta-directing group.

Considering the directing effects of the existing substituents, further electrophilic substitution is expected to occur on the benzene ring portion of the quinoline system. Studies on the halogenation of 8-substituted quinolines have shown that electrophilic attack, such as chlorination, bromination, and iodination, occurs regioselectively at the C5-position. rsc.org This is consistent with the directing effect of the C8-substituent. Therefore, it is anticipated that electrophilic substitution on this compound would also preferentially occur at the C5-position.

Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the electron-withdrawing nature of the methyl carboxylate group at the 3-position is expected to activate the quinoline ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the activating group.

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented, the general principles of SNAr on quinoline systems suggest that nucleophiles would preferentially attack the 2- and 4-positions. The presence of the bromine atom at the 8-position is less likely to be displaced in a typical SNAr reaction, as the activation by the 3-carboxylate group is not transmitted as effectively to this position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and the stability of this complex determines the reaction's feasibility and regioselectivity.

Table 1: Predicted Reactivity of this compound in Nucleophilic Aromatic Substitution

Position of AttackActivating GroupPredicted Reactivity
23-MethoxycarbonylActivated
43-MethoxycarbonylActivated
5-Less Activated
6-Less Activated
7-Less Activated

Catalytic Hydrogenation of the Quinoline Ring

The catalytic hydrogenation of quinoline and its derivatives is a well-established method for the synthesis of tetrahydroquinolines, which are important scaffolds in medicinal chemistry. The pyridine ring of the quinoline system is typically more susceptible to hydrogenation than the benzene ring.

For this compound, catalytic hydrogenation is expected to selectively reduce the pyridine portion of the quinoline nucleus to afford the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. Studies on the hydrogenation of 8-bromoquinoline (B100496) have shown that this transformation can be achieved. However, the reaction conditions must be carefully controlled to avoid undesired side reactions, such as hydrodebromination (cleavage of the C-Br bond).

A study on the Pd/C-catalyzed transfer hydrogenation of quinoline carboxylic acids using ammonium (B1175870) formate (B1220265) as a hydrogen source has demonstrated the successful reduction of the quinoline ring. benthamdirect.com This suggests that similar conditions could be applicable to this compound. It is also important to consider that under certain harsh hydrogenation conditions, or with specific catalysts, decarboxylation could potentially occur. benthamdirect.com

Table 2: Potential Products of Catalytic Hydrogenation of this compound

ProductReaction TypePotential Conditions
Methyl 8-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylateSelective HydrogenationH₂, Pd/C, controlled temperature and pressure
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylateHydrogenation and HydrodebrominationH₂, Pd/C, more forcing conditions
8-Bromo-1,2,3,4-tetrahydroquinolineHydrogenation and DecarboxylationTransfer hydrogenation conditions

Oxidation Reactions of the Quinoline Core

The oxidation of the quinoline core can lead to a variety of products, depending on the oxidant and the reaction conditions. The benzene ring of the quinoline system is generally more susceptible to oxidation than the pyridine ring. For 8-substituted quinolines, oxidation can be complex.

It has also been reported that 3-bromoquinoline (B21735) can be oxidized with potassium permanganate (B83412) to yield 5-bromo-2,3-pyridinedicarboxylic acid, indicating the cleavage of the benzene ring. This suggests that vigorous oxidation of this compound could lead to the degradation of the carbocyclic ring.

Table 3: Potential Oxidation Products of the Quinoline Core

ReagentPotential ProductComments
tert-Butyl hydroperoxide / FePcSMethyl 8-bromoquinoline-3,5,8-trione (hypothetical)By analogy to 8-hydroxyquinoline (B1678124) oxidation. rsc.org
Potassium permanganateBromo-pyridinedicarboxylic acid derivativeInvolves cleavage of the benzene ring.

Mechanistic Investigations of Chemical Transformations

Detailed mechanistic studies specifically targeting the chemical transformations of this compound are limited. However, the mechanisms of the fundamental reactions it can undergo are well-established in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The mechanism involves the addition of a nucleophile to the electron-deficient quinoline ring, forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing methyl carboxylate group at the 3-position stabilizes this intermediate through resonance, particularly when the attack occurs at the 2- or 4-position. The subsequent elimination of the leaving group (in this case, potentially a hydride ion, as the bromide is on the other ring) re-establishes the aromaticity of the ring.

Catalytic Hydrogenation: The mechanism of catalytic hydrogenation of quinolines on the surface of a heterogeneous catalyst (like Pd/C) involves the chemisorption of the quinoline onto the catalyst surface and the stepwise addition of hydrogen atoms to the pyridine ring. The precise orientation of the molecule on the catalyst surface influences the stereochemistry of the resulting tetrahydroquinoline.

Oxidation: The mechanisms of oxidation are highly dependent on the oxidant used. For metal-catalyzed oxidations, the mechanism often involves the formation of high-valent metal-oxo species that act as the primary oxidant. These species can react with the electron-rich carbocyclic ring of the quinoline through various pathways, including electrophilic attack or radical processes.

Derivatives and Structure Reactivity Relationships Srr

Synthesis of Novel Quinoline-3-carboxylate Derivatives

The chemical versatility of methyl 8-bromoquinoline-3-carboxylate makes it a key intermediate for creating more complex molecules. The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, this compound can be coupled with various aryl- or heteroaryl-halides through Suzuki coupling reactions. A patent describes a procedure where the compound (16 mg, 0.06 mmol) is reacted with a boronic acid derivative in the presence of a palladium catalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a ligand such as Xantphos, with cesium carbonate (Cs₂CO₃) as the base. google.com This method facilitates the creation of a diverse library of bi-aryl quinoline (B57606) derivatives.

Similarly, other coupling protocols can be employed. Another patent details the use of copper(I) iodide (CuI) as a catalyst with (trans)-1,2-N,N-dimethylaminocyclohexane as a ligand and potassium carbonate (K₂CO₃) as the base for coupling reactions. google.com These synthetic strategies highlight the role of this compound as a building block for accessing novel chemical entities, often as precursors to biologically active compounds. google.comgoogle.com

Impact of Substituent Position on Reactivity

The reactivity of the quinoline ring is significantly influenced by the electronic properties and positions of its substituents. The bromine at C-8 and the methyl carboxylate at C-3 both act as electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack.

The position of the halogen atom is critical. For example, in the context of fluoroquinolone antibacterials, which share the quinoline core, substitutions at various positions, including C-6, C-7, and C-8, have profound effects on biological activity. Studies on related quinoline carboxylic acids show that the nature and location of substituents on the benzo portion of the ring are principal determinants of their inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov A methoxy (B1213986) group at the C-8 position, for instance, has been shown to be a key feature in certain classes of potent antibacterial agents. researchgate.net This implies that the 8-position is a critical site for modulating the molecule's interactions with biological targets. The reactivity of the 8-bromo group itself is influenced by its proximity to the ring nitrogen, which can affect catalyst coordination in coupling reactions.

Modifications of the Bromine Atom

The bromine atom at the C-8 position is the primary site for introducing structural diversity into the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the most common methods for this transformation.

Table 1: Catalytic Systems for Modifying the C-8 Bromine Atom

Reaction Type Catalyst Ligand Base Reference
Suzuki Coupling Pd₂(dba)₃ Xantphos Cs₂CO₃ google.com

These reactions enable the replacement of the bromine atom with a wide range of functional groups, including aryl, heteroaryl, alkyl, and amino moieties. For example, a Suzuki coupling can introduce a substituted phenyl ring, transforming the parent compound into a complex biphenyl-type structure. google.com Buchwald-Hartwig amination, another powerful palladium-catalyzed reaction, could similarly be used to introduce substituted amines at the C-8 position, opening pathways to compounds with different physicochemical properties. The ability to perform these modifications allows chemists to fine-tune the molecule's properties for specific applications. google.comgoogle.com

Variations of the Ester Group

The methyl ester at the C-3 position offers another handle for chemical modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a key step in the synthesis of biologically active quinoline derivatives, as the carboxylic acid group can be crucial for interacting with biological targets. nih.gov

For example, a common synthetic sequence described in patent literature involves a coupling reaction on the bromine atom, followed by saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid product. google.com This conversion from an ester to a carboxylic acid significantly alters the molecule's properties, increasing its polarity and introducing a site for ionic interactions or hydrogen bonding. The carboxylic acid can also serve as a precursor for other functional groups, such as amides, by reacting it with various amines after activation.

Structural Influences on Chemical Properties

This electronic modification influences several properties:

Basicity: The electron-withdrawing groups decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

Reactivity: The molecule is primed for nucleophilic substitution reactions and palladium-catalyzed cross-coupling at the C-8 position.

Solubility: The presence of the polar ester group provides some solubility in organic solvents, while the bromo-quinoline core contributes to its hydrophobicity. Chromatographic studies on related fluoroquinolones have shown that moderate lipophilicity is often correlated with higher biological activity. researchgate.net

Intermolecular Interactions: The ester group can act as a hydrogen bond acceptor, and upon hydrolysis to a carboxylic acid, it can act as both a hydrogen bond donor and acceptor, which is often critical for binding to enzyme active sites. nih.gov

Comparative Analysis of Structural Analogues

The importance of the specific substitution pattern of this compound can be understood by comparing it to its structural analogues.

Position of the Bromine Atom: If the bromine were at C-6 or C-7 instead of C-8, the steric environment around the nitrogen-containing ring would be different. A C-8 substituent is in the "peri" position relative to the nitrogen, which can lead to unique steric and electronic effects that would be absent in C-6 or C-7 isomers. In related quinoline systems, moving a substituent from C-7 to C-8 can drastically alter biological efficacy.

Nature of the Halogen: Replacing the bromine atom with chlorine would result in a stronger C-X bond, potentially requiring more forcing conditions for cross-coupling reactions. Conversely, an iodine at C-8 would be more reactive.

Ester vs. Carboxylic Acid: As discussed, the carboxylic acid analogue has vastly different properties. Structure-activity relationship studies on quinoline inhibitors consistently show a strict requirement for a carboxylic acid at the C-4 position (or C-3 in this scaffold's case) for potent activity, as it often forms a key salt bridge or hydrogen bond with a target protein. nih.gov The methyl ester can be considered a "prodrug" form, which might have better cell permeability before being hydrolyzed to the active carboxylic acid inside the cell. google.com

This comparative analysis underscores that the specific arrangement of functional groups in this compound is key to its utility as a synthetic intermediate.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be established.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. The spectrum of methyl 8-bromoquinoline-3-carboxylate exhibits distinct signals corresponding to each of its aromatic and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups, such as the bromine atom and the carboxylate group, causing downfield shifts.

Detailed ¹H NMR data will be compiled and presented here based on available literature and spectral databases.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

A comprehensive table of ¹³C NMR chemical shifts will be provided, correlating each signal to the specific carbon atom in the quinoline (B57606) ring and the methyl ester group.

Two-Dimensional NMR Techniques (e.g., HSQC, TROSY)

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, two-dimensional (2D) NMR experiments are often employed.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of each aromatic proton to its corresponding carbon atom, as well as the methyl protons to the methyl carbon. This provides definitive evidence for the C-H connectivity within the molecule. researchgate.net

Transverse Relaxation Optimized Spectroscopy (TROSY): While particularly beneficial for large biomolecules, TROSY-based experiments can also enhance resolution and sensitivity in the NMR spectra of smaller molecules, especially at high magnetic fields. nih.gov For this compound, a methyl-TROSY experiment could be utilized to obtain high-resolution correlation spectra of the methyl group, which can be useful in studying its interactions. nih.gov

Saturation Transfer Difference (STD) NMR for Molecular Interactions

Saturation Transfer Difference (STD) NMR is a powerful technique for studying the binding of small molecule ligands to large receptor molecules, such as proteins. ichorlifesciences.comresearchgate.netcapes.gov.br This method identifies which protons of the ligand are in close proximity to the receptor in the bound state. ichorlifesciences.comresearchgate.net By irradiating the protein, saturation is transferred to the bound ligand, and the resulting signal attenuation in the ligand's NMR spectrum is observed. ichorlifesciences.comnih.gov

In the context of this compound, STD NMR could be used to determine its binding epitope if it were to interact with a biological macromolecule. The relative intensities of the STD signals for the different protons of the quinoline ring and the methyl group would reveal which parts of the molecule are most intimately involved in the binding interaction. ichorlifesciences.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. uni.lu

For this compound, the predicted monoisotopic mass is 264.97385 Da. uni.lu Mass spectrometry would be expected to show a molecular ion peak corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. csic.es For this compound, with a molecular formula of C₁₁H₈BrNO₂, HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion. uni.lu The observed mass would be compared to the calculated theoretical mass for the proposed formula.

Table 1: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺265.98113
[M+Na]⁺287.96307
[M-H]⁻263.96657
[M+NH₄]⁺283.00767
[M+K]⁺303.93701
[M]⁺264.97330

This table is based on predicted values and would be populated with experimental data from HRMS analysis. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. Specific bond vibrations correspond to characteristic absorption bands in the IR spectrum.

A thorough review of the scientific literature did not yield any specific experimental Infrared (IR) spectroscopy data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation by a compound, which corresponds to electronic transitions within the molecule. This technique is often used to study conjugated systems.

A comprehensive search of scientific databases and literature did not reveal any experimental Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound.

Elemental Analysis

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. This is a fundamental technique for confirming the empirical formula of a synthesized compound.

No experimental data from elemental analysis for this compound could be located in the reviewed scientific literature.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal of a compound, the precise arrangement of atoms can be determined.

Despite a thorough search of the scientific literature, no X-ray crystallography data for this compound has been found.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of quinoline (B57606) derivatives. nih.govrsc.org DFT studies can provide a deep understanding of the molecule's geometry, stability, and electronic characteristics.

Optimized Geometry and Electronic Structure

Using DFT methods, a key initial step is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process determines bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Following geometry optimization, various electronic properties can be calculated. While specific data for Methyl 8-bromoquinoline-3-carboxylate is not available, studies on related quinoline derivatives, such as 8-hydroxyquinoline (B1678124) N-oxide, have successfully used DFT to determine optimized geometries that are in good agreement with experimental X-ray data. nih.gov For this compound, such calculations would reveal how the bromo and methyl carboxylate substituents influence the geometry of the quinoline core.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For quinoline derivatives, FMO analysis helps in understanding their interactions in chemical reactions. nih.gov For this compound, the analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.

Interactive Data Table: Hypothetical FMO Data

The following table is a hypothetical representation of data that would be generated from an FMO analysis. Actual values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds (e.g., sigma, pi, lone pairs). This analysis can explain the stability of different molecular conformations and the distribution of electron density.

In studies of other quinoline compounds, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. bldpharm.com For this compound, NBO analysis would quantify the electron density on each atom, providing insights into the partial atomic charges and the donor-acceptor interactions between filled and empty orbitals.

Reaction Pathway and Intermediate Energetics

DFT calculations are invaluable for mapping out potential reaction pathways and determining the energies of transition states and intermediates. This allows for the theoretical investigation of reaction mechanisms, helping to predict the most likely course of a chemical transformation.

While no specific reaction pathway studies for this compound were found, research on the synthesis of bromoquinoline derivatives has explored reaction mechanisms, such as those involving carbocation intermediates. acs.org Theoretical calculations for this compound could, for example, elucidate the mechanism of nucleophilic substitution at the bromine-bearing carbon or reactions involving the ester group.

Molecular Modeling and Dynamics

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics (MD) simulations. While DFT is based on quantum mechanics, MD uses classical mechanics to simulate the movement of atoms and molecules over time. This can provide insights into the conformational flexibility and intermolecular interactions of a compound.

Studies on related 8-methyl-quinoline derivatives have utilized molecular modeling to understand their binding modes with biological targets. nih.gov For this compound, MD simulations could be used to study its behavior in different solvents or its potential interactions with biomolecules, providing a dynamic view of its properties.

Theoretical Prediction of Chemical Reactivity

The computational data obtained from DFT and other methods can be used to calculate various reactivity descriptors. These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity.

For instance, the electrophilicity index helps to classify molecules as strong or marginal electrophiles. DFT studies on quinoline derivatives have successfully used these descriptors to analyze and compare their reactivity profiles. nih.govrsc.org Calculating these parameters for this compound would allow for a theoretical prediction of its behavior in various chemical environments.

Interactive Data Table: Hypothetical Reactivity Descriptors

The following table is a hypothetical representation of data for theoretical reactivity descriptors. Actual values for this compound would require specific DFT calculations.

Applications in Organic Synthesis As a Building Block

Precursor for Complex Quinoline (B57606) Scaffolds

Methyl 8-bromoquinoline-3-carboxylate is an ideal starting material for the elaboration into more complex quinoline-containing scaffolds. The bromine atom at the 8-position can be readily displaced or utilized in cross-coupling reactions, while the methyl carboxylate at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This dual reactivity allows for the stepwise or simultaneous construction of larger, more intricate molecular architectures. For instance, related quinoline-3-carboxylates have been used in the synthesis of bisquinoline systems, which are known for their potential antimalarial properties. nih.gov The general strategy involves the reaction of a nucleophilic quinoline with an electrophilic quinoline derivative to link the two units.

Role in Heterocyclic Chemistry

In the broader context of heterocyclic chemistry, this compound serves as a key building block. bldpharm.com The quinoline ring system is a prominent feature in many biologically active compounds, and this particular derivative provides a convenient entry point for the synthesis of a diverse array of substituted quinolines. The bromine atom is particularly significant as it facilitates the introduction of various substituents onto the quinoline core through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Resulting Structure
Suzuki Coupling Aryl/heteroaryl boronic acid 8-Aryl/heteroaryl-quinoline-3-carboxylate
Heck Coupling Alkene 8-Alkenyl-quinoline-3-carboxylate

Synthesis of Polyheteroaromatic Derivatives

The synthesis of polyheteroaromatic derivatives, which are compounds containing multiple fused or linked aromatic and heteroaromatic rings, is a significant area of research due to their unique electronic and photophysical properties. This compound is a valuable precursor for such molecules. The bromo group at the 8-position is amenable to palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, which are powerful methods for constructing C-C bonds between sp2-hybridized carbon atoms. organic-chemistry.orglibretexts.orgyoutube.com Through these reactions, various aryl and heteroaryl groups can be appended to the quinoline core, leading to the formation of extended, conjugated polyheteroaromatic systems.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov While direct participation of this compound in MCRs is not extensively documented, its derivatives are prime candidates for such reactions. For example, the bromo group can be converted to an amino group via the Buchwald-Hartwig amination. The resulting methyl 8-aminoquinoline-3-carboxylate could then serve as a key component in various MCRs to generate complex heterocyclic structures in a single, atom-economical step. The synthesis of quinoline-3-carboxylate derivatives has been achieved using MCRs, highlighting the importance of this structural motif in modern synthetic strategies. nih.gov

Development of Specialized Organic Reagents

This compound can be chemically modified to generate specialized organic reagents for various synthetic applications. For instance, the methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to the corresponding acyl chloride. This acyl chloride would be a reactive intermediate for introducing the 8-bromoquinoline-3-carbonyl moiety into other molecules. Alternatively, the bromo group can be converted into a boronic ester via a Miyaura borylation reaction. The resulting quinoline-3-carboxylate-8-boronic acid ester would be a valuable reagent for Suzuki cross-coupling reactions, allowing for the introduction of the quinoline scaffold into a wide range of organic molecules.

Scaffold for Bioactive Molecule Design

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. nih.gov Derivatives of quinoline-3-carboxylic acid, in particular, have been investigated for a range of therapeutic applications, including as antiproliferative agents and HIV-1 integrase inhibitors. nih.govnih.gov this compound serves as an excellent starting point for the rational design and synthesis of novel bioactive molecules. beilstein-journals.org Its functional handles allow for the systematic modification of the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties. For example, it can be used as a foundational scaffold in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer therapy. nih.goved.ac.uk The design of such inhibitors often involves creating a library of related compounds to explore the structure-activity relationship, a process for which this versatile building block is well-suited.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
8-Bromoquinoline-3-carboxylic acid
Bisquinoline
Methyl 8-aminoquinoline-3-carboxylate
Quinoline-3-carboxylate-8-boronic acid ester
8-Aryl/heteroaryl-quinoline-3-carboxylate
8-Alkenyl-quinoline-3-carboxylate
8-Amino-quinoline-3-carboxylate

Information regarding "this compound" is not available in the public domain for the specified catalytic applications.

Following a comprehensive search of scientific databases and literature, no specific research findings or data could be located for the chemical compound This compound in the areas of chiral ligand design, asymmetric catalysis, metal complexation studies, or catalytic oxidation systems.

The investigation included targeted searches for this specific compound in conjunction with the requested topics. While general information on the catalytic applications of the broader quinoline class of compounds is available, the strict requirement to focus solely on This compound cannot be fulfilled due to the absence of published research in these particular catalytic contexts.

Therefore, the content for the requested article outline below cannot be generated.

Catalytic Applications of Quinoline Motifs8.1. Chiral Ligand Design with Quinoline Motifs8.2. Role in Asymmetric Catalysis8.3. Metal Complexation Studies8.4. Catalytic Oxidation Systems

No information was found detailing the use of Methyl 8-bromoquinoline-3-carboxylate as a building block for chiral ligands, its application or role in asymmetric catalysis, specific studies on its complexation with metals for catalytic purposes, or its use in any catalytic oxidation systems.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes

The development of efficient and innovative synthetic routes is paramount for accessing Methyl 8-bromoquinoline-3-carboxylate and its derivatives in a cost-effective and scalable manner. While specific literature on the synthesis of this exact molecule is scarce, novel strategies can be extrapolated from established methods for quinoline-3-carboxylates and 8-bromoquinolines.

Future research could focus on the development of one-pot or domino reactions that combine the formation of the quinoline (B57606) core with the introduction of the bromo and carboxylate functionalities. For instance, a modified Combes synthesis could be explored. rsc.orgrsc.orgharvard.edushu.ac.ukiipseries.org Another promising avenue is the use of palladium-catalyzed carbonylation reactions on a pre-functionalized 8-bromo-3-haloquinoline, which would allow for the direct introduction of the methyl carboxylate group. nih.govbldpharm.com

Synthetic StrategyDescriptionPotential AdvantagesKey Precursors
Modified Combes Synthesis Condensation of a substituted aniline (B41778) with a β-diketone followed by acid-catalyzed cyclization and subsequent bromination.Readily available starting materials, well-established reaction.2-bromoaniline (B46623), diethyl 2-(methoxymethylene)malonate
Gould-Jacobs Reaction Reaction of an aniline with an ethoxymethylenemalonate derivative, followed by cyclization and aromatization, and subsequent bromination.Good control over substitution pattern on the pyridine (B92270) ring.2-bromoaniline, diethyl ethoxymethylenemalonate
Palladium-Catalyzed Carbonylation Introduction of the carboxylate group via a palladium-catalyzed reaction with carbon monoxide and methanol (B129727) on a suitable precursor.High functional group tolerance, direct installation of the ester.3,8-dibromoquinoline
Domino Aza-Michael/Aldol/Aromatization A one-pot reaction involving 2-aminobenzophenones and ethyl buta-2,3-dienoate catalyzed by a Lewis acid like Fe(III). acs.orgHigh atom economy, operational simplicity.Substituted 2-aminobenzophenones, ethyl buta-2,3-dienoate

Investigations into Unconventional Reactivity

The unique electronic properties imparted by the bromine atom and the electron-withdrawing methyl carboxylate group suggest that this compound may exhibit unconventional reactivity patterns.

The bromine atom at the C8 position is a key handle for a variety of transformations. Beyond standard nucleophilic aromatic substitutions, its reactivity in modern cross-coupling reactions warrants deeper investigation. Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations could be employed to introduce diverse substituents at this position. nih.gov The influence of the C3-ester on the reactivity and regioselectivity of these reactions would be a critical area of study. Furthermore, exploring C-H activation at other positions on the quinoline ring, directed by the existing functional groups, could lead to novel functionalization pathways. researchgate.netresearchgate.net The potential for photoredox catalysis to initiate novel radical-based transformations on the quinoline core is another exciting avenue. acs.orgnih.govresearchgate.netacs.orgresearchgate.net

Reaction TypePotential Reagents and ConditionsExpected Outcome
Suzuki Cross-Coupling Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Synthesis of 8-aryl-quinoline-3-carboxylates
Buchwald-Hartwig Amination Amines, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃)Synthesis of 8-amino-quinoline-3-carboxylates
Photoredox-Catalyzed C-H Functionalization Radical precursors, photocatalyst (e.g., Ru(bpy)₃Cl₂), visible lightIntroduction of alkyl or other functional groups at various positions
C-H Activation/Functionalization Transition metal catalysts (e.g., Rh, Ir), directing groupsRegioselective introduction of new functional groups

Computational Design of Tailored Derivatives

Computational chemistry offers a powerful toolkit for the rational design of this compound derivatives with tailored properties for specific applications, particularly in drug discovery. mdpi.comjocpr.comresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to predict the biological activity of novel derivatives. doaj.orgresearchgate.netmdpi.com

For instance, by using the this compound scaffold as a starting point, derivatives can be designed in silico to target specific enzyme active sites. nih.govnih.govscite.ai Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of these designed molecules, guiding synthetic efforts towards the most promising candidates. researchgate.net Machine learning algorithms can further accelerate this process by predicting reaction outcomes and biological activities from large datasets of chemical structures. jocpr.comresearchgate.netdoaj.orgmdpi.com

Computational MethodApplicationPredicted Outcome
Molecular Docking Predicting the binding mode and affinity of derivatives to a target protein. researchgate.netnih.govIdentification of potent enzyme inhibitors.
3D-QSAR Correlating the 3D structure of derivatives with their biological activity. doaj.orgGuiding the design of more active compounds.
Density Functional Theory (DFT) Calculating electronic properties, reaction energies, and spectroscopic data. researchgate.netUnderstanding reactivity and predicting spectral characteristics.
Machine Learning Predicting reaction selectivity and biological activity from molecular structures. doaj.orgmdpi.comRapid screening of large virtual libraries of derivatives.

Integration with Flow Chemistry Methodologies

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry. rsc.orgbohrium.comacs.orgnih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. researchgate.netbohrium.com

The synthesis of this compound could be adapted to a continuous flow process. rsc.orgresearchgate.netrsc.orgacs.orgacs.org For example, a multi-step sequence involving a Combes-type reaction followed by bromination could be performed in a series of interconnected microreactors. nih.govacs.org This would allow for precise control over reaction parameters such as temperature, pressure, and residence time at each step, potentially leading to higher yields and purities. The use of immobilized reagents and catalysts within the flow system could also simplify purification and product isolation. rsc.org

Flow Chemistry ParameterAdvantage in Synthesis
Precise Temperature Control Minimization of side reactions and improved selectivity.
Enhanced Mixing Increased reaction rates and yields.
Short Residence Times Rapid process optimization and higher throughput.
Automation High reproducibility and unattended operation. researchgate.netbohrium.com
Integration of In-line Analytics Real-time reaction monitoring and control.

Advanced Spectroscopic Characterization of Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates that are formed during the synthesis of this compound.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification and characterization of short-lived intermediates. nih.govresearchgate.netresearchgate.net For example, in a proposed palladium-catalyzed carbonylation, in-situ NMR could help to elucidate the structure of the organopalladium intermediates. Pulse radiolysis is another powerful technique for studying the kinetics and spectra of transient species, such as radicals, that may be involved in photochemical or radical-initiated reactions. nih.gov Cryo-NMR studies could also be employed to trap and characterize highly reactive intermediates at low temperatures.

Spectroscopic TechniqueInformation GainedPotential Application
In-situ NMR Spectroscopy Real-time monitoring of reactant consumption and product formation; identification of intermediates. nih.govresearchgate.netresearchgate.netElucidating the mechanism of palladium-catalyzed cross-coupling reactions.
Pulse Radiolysis Generation and characterization of transient radical species. nih.govStudying the mechanism of photoredox-catalyzed reactions.
Cryo-NMR Spectroscopy Trapping and characterization of highly reactive intermediates at low temperatures.Investigating the structure of unstable organometallic intermediates.
Time-Resolved Infrared Spectroscopy Monitoring fast reactions and identifying short-lived species.Understanding the kinetics of rapid cyclization reactions.

Q & A

Q. What are the common synthetic routes for Methyl 8-bromoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of quinoline precursors (e.g., methyl quinoline-3-carboxylate) using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key factors include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature : Bromination at 0–25°C minimizes side reactions .
  • Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity at the 8-position .
    Example Protocol :
StepReagents/ConditionsYield RangePurity
BrominationNBS, DMF, 25°C, 12h60–75%>95% (HPLC)

Q. How is crystallographic data analyzed to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with software like Mercury (for visualization) and SHELXL (for refinement) is standard. Steps include:
  • Data Collection : High-resolution datasets (≤1.0 Å) ensure accuracy .
  • Refinement : SHELXL refines positional and thermal parameters, resolving disorder in bromine/ester groups .
  • Validation : CCDC deposition (e.g., CIF files) confirms reproducibility .

Advanced Research Questions

Q. How can researchers optimize regioselective bromination at the 8-position of the quinoline ring?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : Electron-withdrawing groups (e.g., COOCH₃ at C3) direct bromine to C8 via resonance stabilization .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4h vs. 12h) and improves yield (85–90%) .
    Contradiction Note : Some studies report competing bromination at C6; using steric hindrance (bulky solvents) or lower temperatures mitigates this .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., fixed IC₅₀ measurement times) .
  • Purity Checks : Use HPLC-MS to confirm >98% purity, as impurities (e.g., de-esterified byproducts) skew results .
  • Orthogonal Assays : Validate antimicrobial activity with both broth microdilution and time-kill assays .

Q. What strategies are effective in designing molecular docking studies to predict interactions between this compound and target enzymes?

  • Methodological Answer :
  • Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G* level) .
  • Target Selection : Prioritize enzymes with conserved active sites (e.g., DNA gyrase for antimicrobial studies) .
  • Validation : Compare docking scores (AutoDock Vina) with experimental binding data (SPR or ITC) .

Q. How can low yields in cross-coupling reactions involving this compound be addressed?

  • Methodological Answer :
  • Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 improves Suzuki-Miyaura coupling efficiency (yield: 70→90%) .
  • Solvent Optimization : Use toluene/DMF (4:1) to balance solubility and reactivity .
  • Microwave Irradiation : Reduces reaction time (1h vs. 24h) and suppresses side reactions .

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